5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde
Description
5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is a bifunctional aromatic aldehyde featuring a central 2,5-dimethyl-substituted 1,4-phenylene core flanked by two picolinaldehyde (pyridine-2-carboxaldehyde) groups. The compound’s structure enables versatile coordination chemistry, making it a promising ligand for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and catalytic systems. Its molecular formula is inferred as C₂₀H₁₈N₂O₂ (molecular weight: 318.37 g/mol), with the methyl groups enhancing steric and electronic properties compared to non-methylated analogs .
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-[4-(6-formylpyridin-3-yl)-2,5-dimethylphenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C20H16N2O2/c1-13-7-20(16-4-6-18(12-24)22-10-16)14(2)8-19(13)15-3-5-17(11-23)21-9-15/h3-12H,1-2H3 |
InChI Key |
ROKIJWKCHFIFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CN=C(C=C2)C=O)C)C3=CN=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with pyridine-2-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency.
Chemical Reactions Analysis
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis, is ongoing.
Mechanism of Action
The mechanism by which 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include 5,5'-(1,4-phenylene)dipicolinaldehyde (non-methylated) and 5,5',5''-(benzene-1,3,5-triyl)tripicolinaldehyde (BTPA). A comparative analysis is summarized below:
*Formula calculated based on structural inference.
Structural and Functional Differences
- Coordination Sites : BTPA’s three aldehyde groups enable 3D network formation in COFs, whereas the target compound’s two aldehyde groups favor linear or 2D architectures .
- Electronic Properties : Methyl groups on the phenylene core may donate electron density, modulating the reactivity of the aldehyde groups in Schiff base reactions or metal chelation .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
